molecular formula C7H12O6 B1246479 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone

2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone

Cat. No. B1246479
M. Wt: 192.17 g/mol
InChI Key: VKPFEZAOAAZDPP-QCNSFQOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone is a pentahydroxycyclohexanone.

Scientific Research Applications

1. Synthesis and Stereochemistry

The synthesis and stereochemistry of compounds related to 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone have been explored. For instance, Marshall and Partridge (1968) investigated the synthesis and stereochemistry of 5-substituted 2-methylcycloheptanones, highlighting the importance of stereochemistry in the formation of these compounds (Marshall & Partridge, 1968).

2. Fragmentation and Synthesis Potential

The Grob-type fragmentation of related compounds has been studied, which might be applicable to the synthesis of diterpenes and other complex molecules. Giacomo, Bettolo, and Scarpelli (1997) described the fragmentation of 5-dioxolan-bicyclo[4.2.0]octan-2-ones into 3-(methoxycarbonylmethyl)cyclohexanones, demonstrating the synthetic potential of these reactions (Giacomo, Bettolo, & Scarpelli, 1997).

3. Chemoenzymatic Synthesis Applications

The chemoenzymatic synthesis of compounds derived from or similar to 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone has been explored. For instance, Kobler and Effenberger (2006) discussed the synthesis of Isorengyol and Rengyol from cyanohydrins of O-protected 4-hydroxycyclohexanones (Kobler & Effenberger, 2006).

4. Luminescent Properties in Crystal Engineering

The luminescent properties of compounds related to 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone have been investigated for potential applications in crystal engineering. Li et al. (2015) synthesized and characterized novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, revealing potential applications in constructing crystals with interesting luminescent properties (Li et al., 2015).

properties

Product Name

2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-methoxycyclohexan-1-one

InChI

InChI=1S/C7H12O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-3,5-9,11-12H,1H3/t2-,3+,5-,6+,7+/m1/s1

InChI Key

VKPFEZAOAAZDPP-QCNSFQOVSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](C(=O)[C@@H]1O)O)O)O

Canonical SMILES

COC1C(C(C(C(=O)C1O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone
Reactant of Route 2
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone
Reactant of Route 3
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone
Reactant of Route 4
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone
Reactant of Route 5
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone
Reactant of Route 6
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone

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